![molecular formula C77H99N13O15S2 B10848234 Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF ist ein synthetisches Analogon von Somatostatin, einem Peptidhormon, das das endokrine System reguliert und die Neurotransmission und Zellproliferation beeinflusst. Diese Verbindung wurde entwickelt, um die biologische Aktivität von Somatostatin mit erhöhter Stabilität und Spezifität nachzuahmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Festphasenpeptidsynthese (SPPS), eine Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess umfasst die folgenden Schritte:

Aminosäurekopplung: Sequentielle Zugabe geschützter Aminosäuren zu einem festen Harz.

Entschützung: Entfernung von Schutzgruppen von den Aminosäuren.

Spaltung: Freigabe des Peptids vom Harz.

Reinigung: Hochleistungsflüssigchromatographie (HPLC) wird zur Reinigung des Endprodukts verwendet.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Schritten, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische HPLC-Systeme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

Deprotection: Removal of protecting groups from the amino acids.

Cleavage: Release of the peptide from the resin.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Cysteinreste können Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verwendung spezifischer Aminosäurederivate während der SPPS.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderter biologischer Aktivität und Stabilität .

Wissenschaftliche Forschungsanwendungen

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht auf seine Rolle bei der Regulierung der Hormonausschüttung und der Zellsignalisierung.

Medizin: Erforscht als potenzieller Therapeutikum für Erkrankungen wie Akromegalie, neuroendokrine Tumoren und Diabetes.

Industrie: Wird bei der Entwicklung von diagnostischen Instrumenten und Assays eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Somatostatin-Rezeptoren bindet, insbesondere an den Somatostatin-Rezeptor vom Typ 2 (SSTR2). Diese Bindung hemmt die Adenylylcyclase-Aktivität, reduziert die cAMP-Spiegel und führt zu einer verringerten Hormonsekretion und Zellproliferation .

Wirkmechanismus

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased hormone secretion and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Octreotid: Ein weiteres Somatostatin-Analogon mit ähnlichen Anwendungen, aber unterschiedlichen Aminosäuremodifikationen.

Lanreolid: Ein langwirksames Somatostatin-Analogon, das zur Behandlung von Akromegalie und neuroendokrinen Tumoren eingesetzt wird.

Pasireolid: Ein Somatostatin-Analogon mit einem breiteren Rezeptorbindungsprofil.

Einzigartigkeit

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF ist aufgrund seiner spezifischen Aminosäuremodifikationen einzigartig, die seine Stabilität und Rezeptorspezifität im Vergleich zu anderen Somatostatin-Analoga verbessern .

Eigenschaften

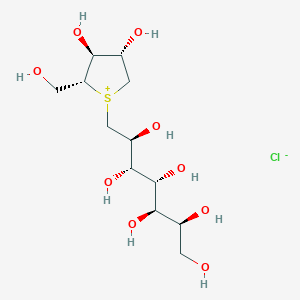

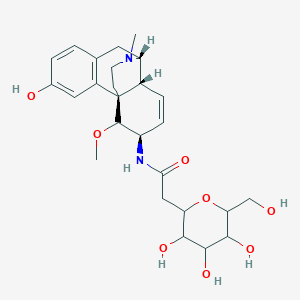

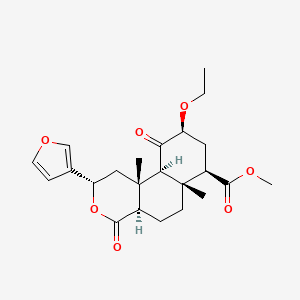

Molekularformel |

C77H99N13O15S2 |

|---|---|

Molekulargewicht |

1510.8 g/mol |

IUPAC-Name |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-5-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)39-60-72(99)88-65(46(3)92)74(101)86-61(38-50-23-13-8-14-24-50)73(100)89-66(47(4)93)75(102)87-63(42-91)76(103)90(5)64(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)83-59(37-49-21-11-7-12-22-49)70(97)85-62(71(98)84-60)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,96)(H,84,98)(H,85,97)(H,86,101)(H,87,102)(H,88,99)(H,89,100)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |

InChI-Schlüssel |

OCBPOFXOMWHIND-PCKPOTSRSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)C)CO)[C@@H](C)O)CC7=CC=CC=C7)O |

Kanonische SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)C)CO)C(C)O)CC7=CC=CC=C7)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)

![[3-[[3-[2,3-Di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadeca-9,12-dienoyloxypropyl] octadeca-9,12-dienoate](/img/structure/B10848172.png)

![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)

![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF](/img/structure/B10848190.png)

![Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF](/img/structure/B10848203.png)

![Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF](/img/structure/B10848207.png)

![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)

![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)